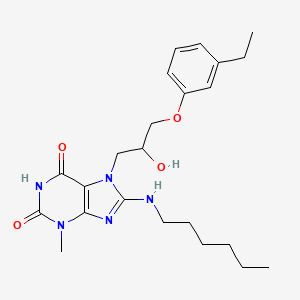![molecular formula C10H10F3N5O2 B2359669 {5-(ヒドロキシメチル)-1-[4-メチル-6-(トリフルオロメチル)-2-ピリミジニル]-1H-1,2,3-トリアゾール-4-イル}メタノール CAS No. 866133-94-0](/img/structure/B2359669.png)
{5-(ヒドロキシメチル)-1-[4-メチル-6-(トリフルオロメチル)-2-ピリミジニル]-1H-1,2,3-トリアゾール-4-イル}メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol is a synthetically derived compound, known for its complex structure and significant role in scientific research. Its unique combination of functional groups makes it a valuable subject of study in various fields such as organic chemistry, pharmacology, and industrial applications.
科学的研究の応用
This compound has found extensive applications in:
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : In the study of enzyme inhibition and receptor binding.
Industry: : Used in the production of advanced materials and chemical sensors due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of {5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol typically involves a multi-step process. The initial step often includes the reaction of 4-methyl-6-(trifluoromethyl)-2-aminopyrimidine with propargyl alcohol under suitable catalysts, followed by a 1,3-dipolar cycloaddition with azides to form the triazole ring. The hydroxymethyl group is introduced in the final step through a hydroxymethylation reaction under controlled conditions, typically using formaldehyde.
Industrial Production Methods: : In an industrial setting, this compound can be produced using high-efficiency continuous flow reactors. The scalability of the synthesis involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of automation and real-time monitoring systems ensures consistency and quality in large-scale production.
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: : The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, typically under basic conditions.
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate (PCC), ambient temperature.
Reduction: : Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.
Substitution: : Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidized derivatives: Carboxylic acid compounds.
Reduced derivatives: Dihydropyrimidine compounds.
Substituted derivatives: Various substituted pyrimidine derivatives based on the nucleophile used.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets. In enzyme inhibition studies, it acts by binding to the active site of enzymes, thereby preventing substrate access. The trifluoromethyl and hydroxymethyl groups play crucial roles in these interactions by enhancing binding affinity and specificity. Pathways involved include the inhibition of nucleotide synthesis and signal transduction pathways.
Comparison with Other Compounds
5-(hydroxymethyl)-1H-1,2,3-triazole: : Lacks the pyrimidinyl and trifluoromethyl groups, making it less specific in biological interactions.
4-methyl-6-(trifluoromethyl)-2-pyrimidinamine: : Does not contain the triazole and hydroxymethyl groups, affecting its chemical reactivity.
The uniqueness of {5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol lies in its combination of functional groups, enhancing its versatility in chemical reactions and specificity in biological applications.
List of Similar Compounds
1H-1,2,3-triazole derivatives
Pyrimidine derivatives
Hydroxymethylated compounds
Trifluoromethylated compounds
特性
IUPAC Name |
[5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O2/c1-5-2-8(10(11,12)13)15-9(14-5)18-7(4-20)6(3-19)16-17-18/h2,19-20H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOGEQYQYDQSPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(N=N2)CO)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2359590.png)



![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)


![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)
![(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid](/img/structure/B2359606.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2359607.png)

